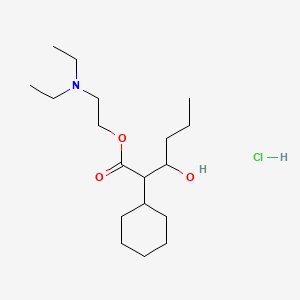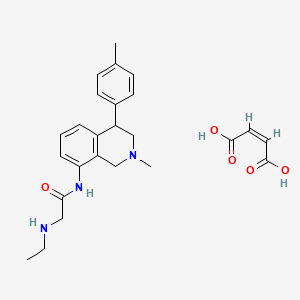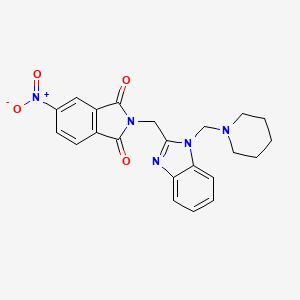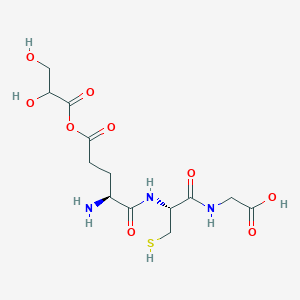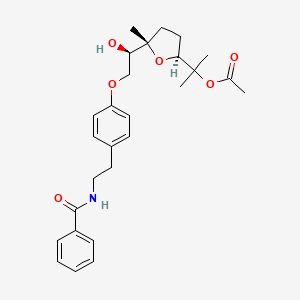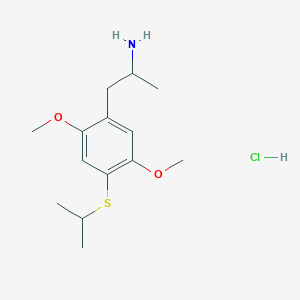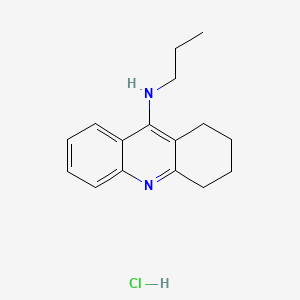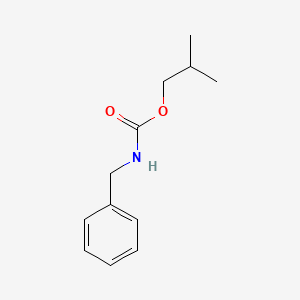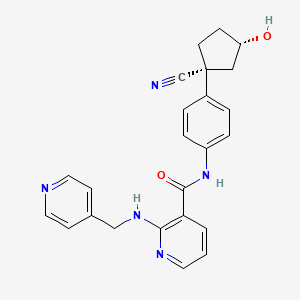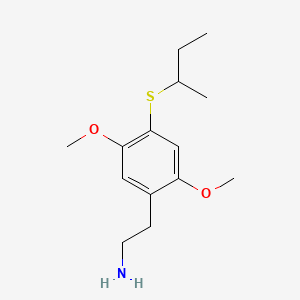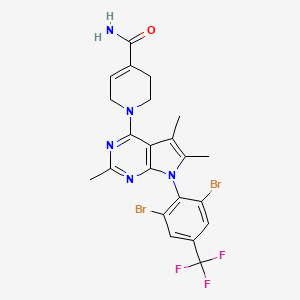
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo(2,3-d)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dibromo and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions.
Attachment of the pyridinecarboxamide moiety: This step involves coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism by which 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxamide derivatives: Other derivatives of 4-Pyridinecarboxamide with different substituents may have similar properties and applications.
Pyrrolo(2,3-d)pyrimidine compounds: Compounds with the pyrrolo(2,3-d)pyrimidine core structure but different functional groups can be compared for their chemical and biological activities.
Uniqueness
The uniqueness of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
291538-79-9 |
|---|---|
Fórmula molecular |
C22H20Br2F3N5O |
Peso molecular |
587.2 g/mol |
Nombre IUPAC |
1-[7-[2,6-dibromo-4-(trifluoromethyl)phenyl]-2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20Br2F3N5O/c1-10-11(2)32(18-15(23)8-14(9-16(18)24)22(25,26)27)21-17(10)20(29-12(3)30-21)31-6-4-13(5-7-31)19(28)33/h4,8-9H,5-7H2,1-3H3,(H2,28,33) |
Clave InChI |
FHHYKIFHIAVVPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C(=NC(=N2)C)N3CCC(=CC3)C(=O)N)C4=C(C=C(C=C4Br)C(F)(F)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


